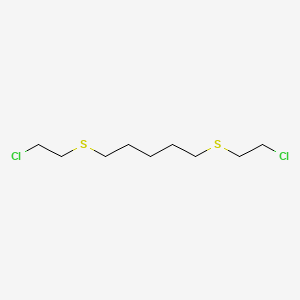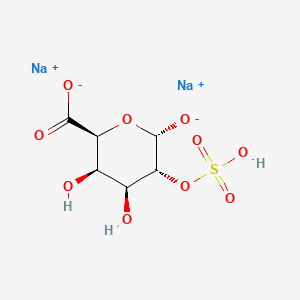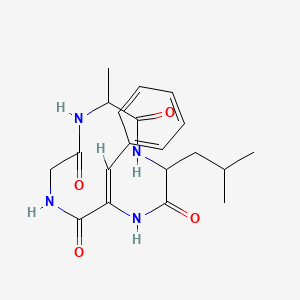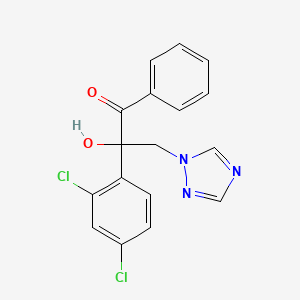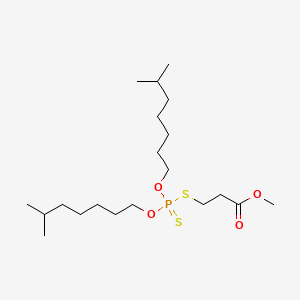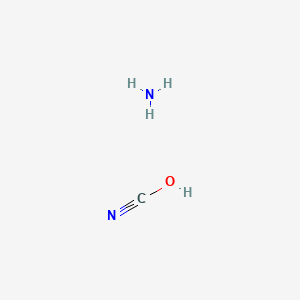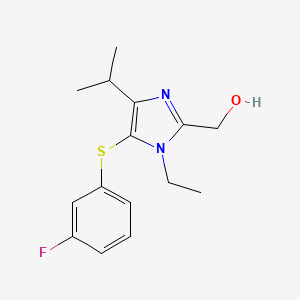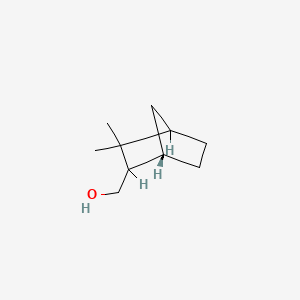
(1S-endo)-3,3-Dimethylbicyclo(2.2.1)heptane-2-methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
EINECS 264-114-4 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is recognized for its various applications in scientific research and industry.
Métodos De Preparación
Industrial Production Methods: Industrial production methods for EINECS 264-114-4 typically involve large-scale chemical synthesis processes. These methods are designed to ensure high yield and purity of the compound, adhering to stringent industrial standards .
Análisis De Reacciones Químicas
Types of Reactions: EINECS 264-114-4 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are fundamental to its applications in different fields .
Common Reagents and Conditions: The common reagents and conditions used in the reactions of EINECS 264-114-4 depend on the specific type of reaction being carried out. For example, oxidation reactions may involve oxidizing agents such as potassium permanganate or hydrogen peroxide, while reduction reactions may use reducing agents like sodium borohydride .
Major Products Formed: The major products formed from the reactions of EINECS 264-114-4 vary based on the reaction type. Oxidation reactions typically yield oxidized derivatives, while reduction reactions produce reduced forms of the compound .
Aplicaciones Científicas De Investigación
EINECS 264-114-4 has a wide range of scientific research applications. It is used in chemistry for studying reaction mechanisms and developing new synthetic methodologies. In biology, it is employed in biochemical assays and as a reagent in various biological experiments. In medicine, the compound is investigated for its potential therapeutic properties and its role in drug development. Industrially, EINECS 264-114-4 is utilized in the production of various chemical products and materials .
Mecanismo De Acción
The mechanism of action of EINECS 264-114-4 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, leading to changes in their structure and function. This interaction can activate or inhibit various biochemical pathways, resulting in the desired biological or chemical outcome .
Comparación Con Compuestos Similares
Similar Compounds: EINECS 264-114-4 can be compared with other similar compounds listed in the EINECS inventory. Some of these similar compounds include:
- Cyclohexyl bromide (EINECS 203-622-2)
- 4-Bromoacetanilide (EINECS 203-154-9)
- Phenyl benzoate (EINECS 202-293-2)
- N,N,N-triphenylamine (EINECS 210-035-5)
Uniqueness: The uniqueness of EINECS 264-114-4 lies in its specific chemical structure and properties, which differentiate it from other similar compounds. These unique characteristics make it suitable for particular applications in scientific research and industry .
Propiedades
Número CAS |
63373-82-0 |
|---|---|
Fórmula molecular |
C10H18O |
Peso molecular |
154.25 g/mol |
Nombre IUPAC |
[(1S)-3,3-dimethyl-2-bicyclo[2.2.1]heptanyl]methanol |
InChI |
InChI=1S/C10H18O/c1-10(2)8-4-3-7(5-8)9(10)6-11/h7-9,11H,3-6H2,1-2H3/t7-,8?,9?/m0/s1 |
Clave InChI |
GICBKEFIACFATK-UEJVZZJDSA-N |
SMILES isomérico |
CC1(C2CC[C@@H](C2)C1CO)C |
SMILES canónico |
CC1(C2CCC(C2)C1CO)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Hydroxy-3-[3-(trimethoxysilyl)propoxy]propyl acrylate](/img/structure/B12681166.png)


